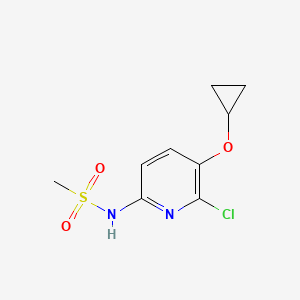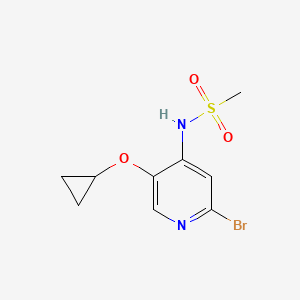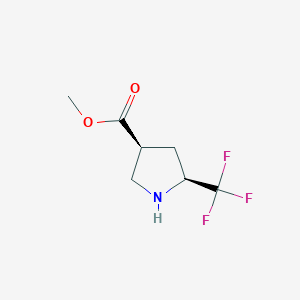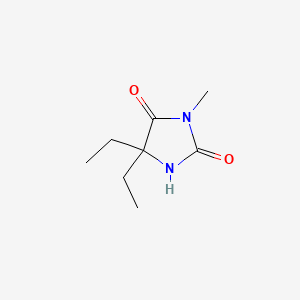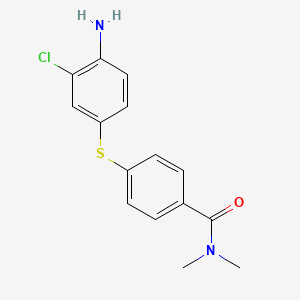![molecular formula C18H18N2O5 B14813820 ethyl (2E)-4-{2-[(naphthalen-2-yloxy)acetyl]hydrazinyl}-4-oxobut-2-enoate](/img/structure/B14813820.png)
ethyl (2E)-4-{2-[(naphthalen-2-yloxy)acetyl]hydrazinyl}-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{2-[(2-naphthyloxy)acetyl]hydrazino}-4-oxo-2-butenoate is a complex organic compound with a unique structure that includes a naphthyloxy group, an acetylhydrazino group, and a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(2-naphthyloxy)acetyl]hydrazino}-4-oxo-2-butenoate typically involves multiple steps, starting with the preparation of the naphthyloxyacetyl hydrazine intermediate. This intermediate is then reacted with ethyl acetoacetate under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-{2-[(2-naphthyloxy)acetyl]hydrazino}-4-oxo-2-butenoate may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(2-naphthyloxy)acetyl]hydrazino}-4-oxo-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{2-[(2-naphthyloxy)acetyl]hydrazino}-4-oxo-2-butenoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(2-naphthyloxy)acetyl]hydrazino}-4-oxo-2-butenoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{2-[(2-naphthyloxy)acetyl]hydrazino}-4-oxo-2-butenoate
- Ethyl (E)-4-{2-[2-(2-naphthyloxy)acetyl]hydrazino}-4-oxo-2-butenoate
Uniqueness
Ethyl 4-{2-[(2-naphthyloxy)acetyl]hydrazino}-4-oxo-2-butenoate is unique due to its specific structure, which includes a naphthyloxy group and an acetylhydrazino group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H18N2O5 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
ethyl (E)-4-[2-(2-naphthalen-2-yloxyacetyl)hydrazinyl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C18H18N2O5/c1-2-24-18(23)10-9-16(21)19-20-17(22)12-25-15-8-7-13-5-3-4-6-14(13)11-15/h3-11H,2,12H2,1H3,(H,19,21)(H,20,22)/b10-9+ |
InChI Key |
BKEDJXLHYDYJTP-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NNC(=O)COC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCOC(=O)C=CC(=O)NNC(=O)COC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


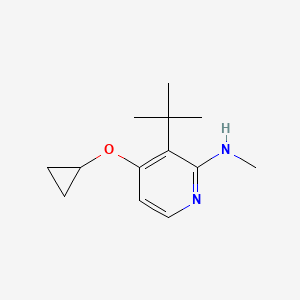
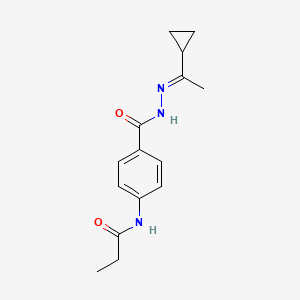

![rac-(1R,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one hydrochloride](/img/structure/B14813752.png)
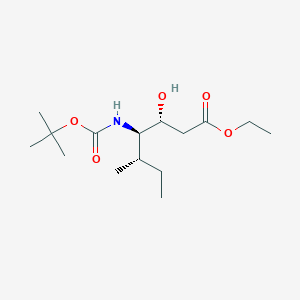
![Ethyl 8-iodoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14813764.png)

